4-Methoxy-6-phenyl-1,3,5-triazin-2-amine
Overview
Description
“4-Methoxy-6-phenyl-1,3,5-triazin-2-amine” is a type of 1,3,5-triazine compound . Triazines are known for their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .
Synthesis Analysis
The synthesis of 1,3,5-triazines involves the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Molecular Structure Analysis
The molecular formula of “this compound” is C11H12N4O . The structure of the compound was confirmed using 1 H NMR, 13 C NMR, mass spectrometry, and FT-IR spectroscopy .Chemical Reactions Analysis
The reactivity of the triazine skeleton decreases with the increasing distance of the sulfonamide group, i.e., with the increasing number of CH2 groups .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 216.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 3 .Scientific Research Applications
Antimicrobial Activities
Some derivatives of triazine compounds have been synthesized and evaluated for their antimicrobial properties. For example, novel 1,2,4-triazole derivatives synthesized from various ester ethoxycarbonylhydrazones and primary amines, including 4-methoxybenzaldehyde, showed good to moderate activities against test microorganisms (Bektaş et al., 2007).
Materials Science
Triazine and related compounds find applications in materials science, such as in the synthesis of covalent-organic polymers (COPs) with high surface area and stability, useful for detecting nitroaromatic explosives and small organic molecules. These materials exhibit fast responses and high sensitivity, highlighting their potential in security applications (Xiang & Cao, 2012).
Organic Synthesis
Triazine compounds are versatile in organic synthesis, enabling the development of novel synthetic methods and materials. For instance, a convenient two-step one-pot electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives from triazine compounds demonstrated anti-stress oxidative properties, showcasing the potential for developing new pharmaceuticals and therapeutic agents (Largeron & Fleury, 1998).
Corrosion Inhibition
Triazine derivatives also play a role in corrosion inhibition, demonstrating high efficiency in protecting metals in acidic environments. For instance, a study showed that 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole effectively inhibited mild steel corrosion in hydrochloric acid medium, with efficiencies reaching up to 98% (Bentiss et al., 2009).
Photopolymerization Initiators
Compounds like 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine have been identified as efficient photoinitiators for the free radical photopolymerization of (meth)acrylates under near UV or visible LED irradiation. This application is crucial for developing new materials with specific light-curing properties (Zhang et al., 2014).
Mechanism of Action
Target of Action
Triazine derivatives have been reported to exhibit a wide range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
It’s known that triazine compounds can interact with various biological targets through hydrogen bonding and other non-covalent interactions .
Biochemical Pathways
Triazine derivatives have been reported to influence a variety of biological processes, suggesting they may impact multiple pathways .
Pharmacokinetics
The molecular weight of 20221 suggests it may have suitable pharmacokinetic properties for drug development .
Result of Action
Triazine derivatives have been reported to exhibit a range of biological activities, including antibacterial, anticancer, and anti-inflammatory effects .
Properties
IUPAC Name |
4-methoxy-6-phenyl-1,3,5-triazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-15-10-13-8(12-9(11)14-10)7-5-3-2-4-6-7/h2-6H,1H3,(H2,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBSTXIIQYFNPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10275267 | |
Record name | 4-methoxy-6-phenyl-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10275267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30369-38-1 | |
Record name | 4-methoxy-6-phenyl-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10275267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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